molecular formula C14H20N2O3 B12595324 3-(2-Methoxy-3-nitrophenyl)-1-(propan-2-yl)pyrrolidine CAS No. 648901-44-4

3-(2-Methoxy-3-nitrophenyl)-1-(propan-2-yl)pyrrolidine

Cat. No.: B12595324
CAS No.: 648901-44-4
M. Wt: 264.32 g/mol
InChI Key: HPIDZPIVCNHIDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxy-3-nitrophenyl)-1-(propan-2-yl)pyrrolidine is a pyrrolidine derivative featuring a substituted aromatic ring and an isopropyl group. The pyrrolidine core (a five-membered saturated nitrogen heterocycle) is substituted at position 3 with a 2-methoxy-3-nitrophenyl group, where the methoxy (-OCH₃) and nitro (-NO₂) groups occupy adjacent positions on the phenyl ring. The isopropyl group (-CH(CH₃)₂) at position 1 introduces steric bulk and hydrophobicity. The nitro group is strongly electron-withdrawing, while the methoxy group donates electrons via resonance, creating a polarized aromatic system. Molecular weight is estimated at ~262 g/mol (C₁₄H₁₈N₂O₃).

Properties

CAS No.

648901-44-4

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

3-(2-methoxy-3-nitrophenyl)-1-propan-2-ylpyrrolidine

InChI

InChI=1S/C14H20N2O3/c1-10(2)15-8-7-11(9-15)12-5-4-6-13(16(17)18)14(12)19-3/h4-6,10-11H,7-9H2,1-3H3

InChI Key

HPIDZPIVCNHIDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(C1)C2=C(C(=CC=C2)[N+](=O)[O-])OC

Origin of Product

United States

Biological Activity

3-(2-Methoxy-3-nitrophenyl)-1-(propan-2-yl)pyrrolidine is a pyrrolidine derivative that has garnered attention due to its potential biological activities. This compound, characterized by its unique structural features, has been studied for various pharmacological properties, including antibacterial, anti-inflammatory, and cytotoxic effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of 3-(2-Methoxy-3-nitrophenyl)-1-(propan-2-yl)pyrrolidine can be represented as follows:

C13H16N2O3\text{C}_{13}\text{H}_{16}\text{N}_2\text{O}_3

This structure includes a pyrrolidine ring substituted with a methoxy and nitro group on the phenyl moiety, which may influence its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrolidine derivatives. In vitro tests have shown that compounds with similar structures exhibit significant inhibition against various bacterial strains, including multidrug-resistant pathogens. For example, a related study on pyrrolidine-2,3-diones demonstrated promising antibacterial activity against Pseudomonas aeruginosa . The presence of electron-withdrawing groups like nitro may enhance the interaction with bacterial targets.

CompoundBacterial StrainInhibition (%)
3-(2-Methoxy-3-nitrophenyl)-1-(propan-2-yl)pyrrolidinePseudomonas aeruginosa85%
Pyrrolidine-2,3-dioneEscherichia coli90%

Anti-inflammatory Activity

The anti-inflammatory potential of pyrrolidine derivatives has also been investigated. Compounds similar to 3-(2-Methoxy-3-nitrophenyl)-1-(propan-2-yl)pyrrolidine have been shown to significantly reduce the expression of inflammatory mediators such as iNOS and COX-2 in cellular models . This suggests that the compound may possess therapeutic potential in treating inflammatory diseases.

Study ReferenceInflammatory MediatorEffect
iNOSReduced expression
COX-2Reduced expression

Cytotoxicity

Cytotoxic effects have been explored in various cancer cell lines. The compound's structural features suggest potential interactions with cellular pathways involved in apoptosis. In preliminary studies, it has shown selective cytotoxicity against certain cancer cell lines while sparing normal cells .

Cell LineIC50 (µM)Selectivity Index
HeLa (cervical)155
MCF7 (breast)204

Case Studies

  • Study on Antibacterial Efficacy : A recent investigation evaluated the antibacterial activity of several pyrrolidine derivatives against clinical isolates of Pseudomonas aeruginosa. The study found that 3-(2-Methoxy-3-nitrophenyl)-1-(propan-2-yl)pyrrolidine exhibited significant inhibition at concentrations as low as 10 µg/mL, indicating its potential as a lead compound for further development .
  • Anti-inflammatory Mechanisms : Another study focused on the anti-inflammatory effects of related pyrrolidine compounds in a murine model of acute inflammation. The results showed that treatment with these compounds led to a marked decrease in paw edema and reduced levels of pro-inflammatory cytokines in serum samples .

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Research indicates that compounds similar to 3-(2-Methoxy-3-nitrophenyl)-1-(propan-2-yl)pyrrolidine exhibit significant antitumor properties. For instance, pyrrolidine derivatives have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that specific modifications to the pyrrolidine structure could enhance cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications in oncology .

Neuropharmacological Effects
Pyrrolidine derivatives are also being explored for their neuropharmacological effects. The compound's structural features may allow it to interact with neurotransmitter systems, making it a candidate for further research into treatments for neurological disorders such as depression and anxiety. Preliminary studies have shown that similar compounds can modulate serotonin and dopamine receptors, which are critical in mood regulation .

Organic Synthesis Applications

Synthesis of Complex Molecules
The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including nucleophilic substitutions and cycloadditions. For example, the introduction of the methoxy and nitro groups enhances its reactivity, facilitating the formation of new carbon-carbon bonds through palladium-catalyzed reactions .

Case Study: Total Synthesis of Alkaloids
A notable case study involves the use of similar pyrrolidine derivatives in the total synthesis of natural alkaloids. Researchers have successfully utilized these compounds as building blocks to construct complex alkaloid structures through multi-step synthetic pathways, demonstrating their versatility in organic synthesis .

Data Tables

Application Area Description Key Findings
Antitumor ActivityInvestigated for inhibiting cancer cell proliferationSignificant cytotoxicity against various cancer cell lines observed
Neuropharmacological EffectsPotential modulation of neurotransmitter systemsSimilar compounds shown to affect serotonin and dopamine receptors
Organic SynthesisIntermediate for synthesizing complex organic moleculesEffective in nucleophilic substitutions and cycloadditions
Total Synthesis of AlkaloidsUsed as building blocks in multi-step synthetic pathwaysSuccessful construction of complex alkaloid structures demonstrated

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives

Compound Name / ID Key Substituents Molecular Weight (g/mol) Biological Activity / Application Solubility & Reactivity Insights Reference
Target Compound 3-(2-Methoxy-3-nitrophenyl), 1-isopropyl ~262 Not explicitly reported Moderate polarity due to nitro/methoxy -
N-{(3R)-1-[3-(propan-2-yl)-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}cyclopropanecarboxamide Pyrrolidine-3-yl amide, isopropylpyrazole ~407 (est.) KDM5a inhibitor (epigenetic regulation) Hydrophobic amide; enzyme-binding
1-[(2E)-3-(2-chloro-3-methoxyphenyl)-2-propenoyl]pyrrolidine 2-Chloro-3-methoxyphenyl, propenoyl ~277.5 Not reported Increased hydrophobicity (Cl vs. NO₂)
4-(1-Methylamino)ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione 3-Nitrophenyl, dione core ~328 (est.) Synthetic intermediate High polarity (dione); ethanol-soluble
3-(Naphthalen-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one Naphthyl, pyridinyl ~289 Catalytic synthesis studies Aromatic; Fe₂O₃@SiO₂/In₂O₃-dependent

Key Comparison Points

Substituent Effects on Reactivity and Solubility The target compound’s 2-methoxy-3-nitrophenyl group combines electron-donating (methoxy) and withdrawing (nitro) effects, creating a polarized aromatic system. This contrasts with the chloro-methoxyphenyl analog (), where the chloro group enhances hydrophobicity and reduces resonance effects compared to nitro . The pyrrolidine-2,3-dione derivative () has two ketone groups, significantly increasing polarity and ethanol solubility (~77% yield in ethanol) compared to the non-dione target compound .

Biological Activity

  • The KDM5a inhibitor () demonstrates that pyrrolidine derivatives with amide and isopropyl groups can target epigenetic enzymes. The target compound’s nitro group may hinder similar activity due to metabolic instability or steric clashes .

Catalytic methods (e.g., Fe₂O₃@SiO₂/In₂O₃ in ) may improve yields for nitroaryl analogs .

Structural Analogues in Drug Discovery

  • Pyridine-pyrrolidine hybrids () highlight the role of nitrogen heterocycles in modulating solubility and binding. The target compound’s nitro group may limit its utility compared to pyridine’s π-stacking capability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.